N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C18H22FN5O3 and its molecular weight is 375.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide acts as an antagonist at the 5-HT2A receptor . It binds to these receptors and blocks the action of serotonin, thereby inhibiting the receptor’s function .
Biochemical Pathways
The blockade of the 5-HT2A receptor by N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects the serotonergic pathways in the brain . This leads to a decrease in the overactive serotonin signaling associated with conditions like anxiety and schizophrenia .
Pharmacokinetics
The compound exhibits good absorption and distribution properties, reaching peak plasma concentrations within 1-2 hours of administration. It is metabolized in the liver and excreted primarily in the urine. The compound’s half-life is approximately 24 hours, allowing for once-daily dosing.
Result of Action
The antagonistic action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on the 5-HT2A receptor results in a reduction of overactive serotonin signaling . This can lead to a decrease in symptoms associated with conditions like anxiety and schizophrenia .
Biologische Aktivität
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H29FN4O3, with a molecular weight of approximately 416.497 g/mol. The structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in developing drugs targeting various receptors in the central nervous system (CNS).
Serotonin and Dopamine Receptor Interaction
Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with serotonin (5-HT) and dopamine receptors. For instance, studies have shown that similar piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The presence of the fluorophenyl group enhances binding affinity to these receptors, potentially improving therapeutic outcomes.
Inhibitory Effects on Enzymes
Recent studies have highlighted the enzyme inhibition properties of related piperazine compounds. For example, derivatives with similar structural features have demonstrated competitive inhibition against tyrosinase (TYR), an enzyme involved in melanin production. One study reported that a derivative exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly more effective than standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that this compound may possess similar inhibitory capabilities.
Cytotoxicity and Antimelanogenic Effects
In vitro studies on B16F10 melanoma cells indicated that certain piperazine derivatives exerted antimelanogenic effects without cytotoxicity, making them promising candidates for skin-related therapies . This aspect is crucial for developing treatments for conditions like hyperpigmentation or melanoma.
Case Study: Antidepressant Activity
A study involving piperazine derivatives demonstrated their potential as antidepressants due to their ability to selectively inhibit serotonin reuptake. The modified compounds showed improved binding profiles and reduced side effects compared to traditional SSRIs . These findings suggest that this compound could be explored further for its antidepressant properties.
Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYNZDEMFZYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.